Phenol, 4-(3-hydroxy-1-propenyl)-
Overview
Description
4-(3-Hydroxyprop-1-en-1-yl)phenol, also known as 4-coumaryl alcohol, belongs to the class of organic compounds known as cinnamyl alcohols. These are aromatic alcohols containing a 3-phenylprop-2-en-1-ol moiety. 4-(3-Hydroxyprop-1-en-1-yl)phenol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 4-(3-Hydroxyprop-1-en-1-yl)phenol participates in a number of enzymatic reactions. In particular, 4-(3-hydroxyprop-1-en-1-yl)phenol can be biosynthesized from cinnamyl alcohol. 4-(3-Hydroxyprop-1-en-1-yl)phenol can also be converted into 4-hydroxycinnamyl alcohol 4-beta-D-glucoside.
Scientific Research Applications
Alternative to Phenolation in Polybenzoxazine Synthesis
Phloretic acid, a derivative of Phenol, 4-(3-hydroxy-1-propenyl)-, has been identified as a sustainable alternative to traditional phenolation methods in the synthesis of polybenzoxazine, offering environmentally friendly and efficient routes for material science applications (Trejo-Machin et al., 2017).
Role in Agrobacterium Virulence Gene Induction
Phenol, 4-(3-hydroxy-1-propenyl)-, and related compounds have been studied for their effects on Agrobacterium virulence gene induction, which is crucial for understanding gene transfer mechanisms in plant biotechnology (Joubert et al., 2002).
Contribution to Bio-based Material Science
The compound is explored for its potential in the creation of bio-based materials. By reacting with various molecules, it contributes to the development of materials with suitable thermal and thermo-mechanical properties for diverse applications (Trejo-Machin et al., 2017).
Application in Olefin Metathesis
Phenol, 4-(3-hydroxy-1-propenyl)-, is well-suited for olefin metathesis processes, leading to its use in the synthesis of natural products and other important organic compounds (Bilel et al., 2020).
Bioremediation of Environmental Pollutants
This compound's derivatives are being researched for their role in the bioremediation of environmental pollutants like Bisphenol A, indicating potential applications in environmental science and pollution control (Chhaya & Gupte, 2013).
In the Synthesis of Schiff Bases
Phenol, 4-(3-hydroxy-1-propenyl)-, plays a role in the synthesis of novel ON donor Schiff bases, which are important in various chemical and biological studies (Shabbir et al., 2016).
In Molecular Docking Studies
Its derivatives have been used in molecular docking studies, contributing to the understanding of molecular interactions in various biological processes (Viji et al., 2020).
properties
IUPAC Name |
4-(3-hydroxyprop-1-enyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNLHDGQWUGONS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyprop-1-enyl)phenol | |
CAS RN |
3690-05-9 | |
Record name | p-Coumaryl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3690-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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